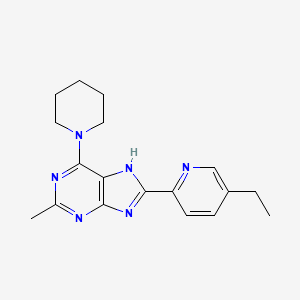

8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine is a heterocyclic compound featuring a purine core substituted with a 5-ethylpyridinyl group at position 8, a methyl group at position 2, and a piperidinyl moiety at position 4. This compound belongs to the purine derivatives, a class of molecules with diverse biological activities and pharmaceutical applications. Its synthesis typically involves nucleophilic substitution reactions, such as amination of chloropurine intermediates with piperidine . The compound’s structural complexity and substitution pattern influence its physicochemical properties, including solubility, stability, and binding affinity to biological targets.

Key structural features include:

- Purine core: A bicyclic aromatic system that serves as a scaffold for functionalization.

- 5-Ethylpyridinyl group: Introduces steric bulk and modulates electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE typically involves multi-step organic reactions. One common method includes the condensation of 2-methyl-6-chloropurine with 5-ethyl-2-pyridylamine under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable catalyst to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) as a solvent.

Major Products Formed

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted purine derivatives.

Scientific Research Applications

Research indicates that compounds with similar structures to 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine exhibit significant biological activities, including:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 8-Aminopurine | Amino group at C8 | Antiviral properties |

| 9-Ethyladenine | Ethyl group at C9 | Antitumor activity |

| 6-Methylpurine | Methyl group at C6 | Enzyme inhibition |

The unique combination of ethylpyridine and piperidine groups in this compound may confer distinct pharmacological properties not observed in other similar compounds.

Pharmacology

The compound has been explored for its potential pharmacological applications, particularly in the development of new therapeutic agents targeting various diseases. Its structural similarity to known bioactive purines suggests that it may interact with specific enzymes or receptors involved in disease pathways.

Antiviral and Antitumor Research

Given the antiviral and antitumor activities observed in structurally related compounds, research is ongoing to evaluate the efficacy of this compound against viral infections and cancer cell lines.

Enzyme Inhibition Studies

Studies focusing on enzyme inhibition have shown that purine derivatives can act as effective inhibitors for various enzymes, including kinases and phosphatases. The potential for this compound to inhibit specific enzymes warrants further investigation.

Case Study 1: Antiviral Activity

A study investigating the antiviral properties of purine derivatives found that compounds similar to this compound demonstrated significant inhibitory effects on viral replication in vitro. The mechanism of action was attributed to the compound's ability to interfere with viral polymerase activity.

Case Study 2: Antitumor Efficacy

In another study, researchers evaluated the antitumor efficacy of various purine derivatives, including those structurally related to this compound. Results indicated that these compounds induced apoptosis in cancer cell lines through activation of caspase pathways.

Mechanism of Action

The mechanism of action of 8-(5-ETHYLPYRIDIN-2-YL)-2-METHYL-6-(PIPERIDIN-1-YL)-1H-PURINE involves its interaction with specific molecular targets. It primarily acts as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. By binding to the active site of CDKs, it prevents the phosphorylation of target proteins, thereby inhibiting cell division and inducing apoptosis in cancer cells .

Comparison with Similar Compounds

The structural and functional uniqueness of 8-(5-Ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine is highlighted through comparisons with related purine and pyrimidine derivatives. Below is a detailed analysis:

Structural Analogues and Similarity Scores

identifies three compounds with similarity scores ≥0.65:

| Compound Name | CAS Number | Similarity Score | Key Structural Differences |

|---|---|---|---|

| (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one | 889877-77-4 | 0.71 | Pteridinone core; lacks purine bicyclic system |

| (R)-2-Chloro-7-ethyl-8-isopropyl-7,8-dihydropteridin-6(5H)-one | 91717-22-5 | 0.71 | Same as above; stereochemistry unspecified |

| 2-Amino-4-piperidino-6-methylpyrimidine | 1208087-83-5 | 0.65 | Pyrimidine core; simpler substitution pattern |

Key Observations :

- Pteridinone derivatives (similarity 0.71) share a partially saturated bicyclic system but lack the purine aromaticity, which may reduce π-π stacking interactions in biological systems .

- Pyrimidine analog (similarity 0.65) has a monocyclic structure, limiting its conformational rigidity compared to purines .

Physicochemical Properties

Computational data for 8-(piperidin-1-yl)-7H-purin-6-amine (a structural analog) reveal:

- Molecular weight : 218.26 g/mol

- LogP (XLogP3) : 1.1 (indicating moderate lipophilicity)

Functional Group Impact on Bioactivity

- Piperidinyl group : Present in both the target compound and 7-allyl-6-(piperidin-1-yl)-7H-purine (95) , this moiety is associated with improved pharmacokinetic profiles in CNS-targeting drugs .

- Ethylpyridinyl group: Unique to the target compound, this substituent may enhance binding to kinases or adenosine receptors due to its aromatic and hydrophobic character.

Research Challenges and Limitations

- Synthetic hurdles : Allylation at position 8 (as attempted in 7,8-diallyl-6-(piperidin-1-yl)-7H-purine (103) ) often leads to double-bond migration byproducts, requiring precise stoichiometric control .

- Data discrepancies : Melting point mismatches in related compounds (e.g., compound 33 in ) highlight the need for rigorous experimental validation .

Biological Activity

The compound 8-(5-ethylpyridin-2-yl)-2-methyl-6-(piperidin-1-yl)-7H-purine is a purine derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C15H20N4, with a molecular weight of approximately 272.35 g/mol. Its structure includes a purine base with substituents that may influence its biological activity.

Research indicates that compounds similar to this compound may interact with various biological targets:

- Adenosine Receptors : Purine derivatives often exhibit affinity for adenosine receptors (A1, A2A, A2B, A3). These receptors are involved in numerous physiological processes, including neurotransmission and immune responses.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular signaling pathways, potentially affecting cancer cell proliferation and survival.

Anticancer Activity

Several studies have investigated the anticancer properties of purine derivatives. For instance, compounds with structural similarities have shown:

- Induction of Apoptosis : They can trigger programmed cell death in various cancer cell lines by activating intrinsic apoptotic pathways.

- Cell Cycle Arrest : Certain derivatives have been reported to cause G1 or G2/M phase arrest in cancer cells, inhibiting their proliferation.

Table 1: Summary of Biological Activities

Case Studies

-

Study on Anticancer Effects :

A study published in Journal of Medicinal Chemistry evaluated the anticancer activity of various purine derivatives, including those structurally related to our compound. Results indicated significant cytotoxic effects against prostate and breast cancer cell lines, attributed to apoptosis induction and cell cycle disruption . -

Mechanistic Insights :

Another research article focused on the interaction of purine derivatives with adenosine receptors. The findings suggested that the binding affinity of these compounds could modulate immune responses, providing a dual mechanism for therapeutic applications in oncology and immunology .

Q & A

Basic Research Questions

Q. What standard synthetic routes are employed to introduce the piperidin-1-yl group at the 6-position of purine derivatives?

The piperidin-1-yl group is typically introduced via nucleophilic substitution. For example, refluxing 7-allyl-6-chloro-7H-purine with excess piperidine in water for 24 hours achieves substitution at the 6-position, yielding 7-allyl-6-(piperidin-1-yl)-7H-purine with a 92% yield. Extraction with dichloromethane (DCM) and drying with MgSO₄ are critical for purity .

Q. How is the 8-position of 7H-purine derivatives functionalized with heteroaromatic groups like pyridinyl?

C-8 functionalization often involves lithiation followed by organometallic reactions. For instance, allylmagnesium bromide can be used to introduce allyl groups at C-8. However, stoichiometry and reaction time must be optimized to minimize side products (e.g., double bond migration). Trials with 1.00–3.00 equivalents of allylmagnesium bromide at 0°C for 20 minutes to 6 hours have been explored .

Q. What analytical techniques are used to confirm the structure of C-8-substituted purines?

Advanced NMR techniques, such as ¹³C DEPT and HSQC, are essential for unambiguous structural confirmation. These methods resolve carbon-proton correlations and differentiate between allyl isomers, particularly when double bond migration occurs during synthesis .

Advanced Research Questions

Q. What challenges arise in achieving regioselective C-8 allylation of 7H-purines, and how can they be mitigated?

Regioselectivity is compromised by competing double bond migration during allylation. For example, using allylmagnesium bromide on 7-allyl-6-(piperidin-1-yl)-7H-purine produces mixtures of the desired 7,8-diallyl product and isomers with migrated allyl groups. Optimizing reaction temperature (e.g., 0°C), reagent stoichiometry (≤2.00 equivalents), and shorter reaction times (≤1 hour) can reduce side reactions .

Q. How can ring-closing metathesis (RCM) be applied to synthesize bicyclic systems from allylated purines?

RCM with Grubbs catalysts enables cyclization of 7,8-diallylpurines. For example, 7,8-diallyl-6-(piperidin-1-yl)-7H-purine undergoes RCM to form 6,9-dihydropyrido[1,2-e]purine derivatives. However, steric hindrance from the piperidinyl group may necessitate catalyst screening (e.g., Grubbs II vs. Hoveyda-Grubbs) .

Q. How should reaction conditions be optimized when scaling up C-8 functionalization?

Key parameters include:

- Temperature : Maintain 0°C to suppress side reactions.

- Solvent : Use anhydrous THF for organomagnesium reactions.

- Workup : Sequential DCM extraction and water washing to remove unreacted piperidine or magnesium salts .

Q. How can crystallographic methods like SHELX refine the structure of purine derivatives?

SHELXL is widely used for small-molecule refinement. For purines, high-resolution X-ray data (≤1.0 Å) and twinning correction may be required due to planar heterocyclic systems. SHELXPRO can interface with macromolecular data if the compound forms co-crystals with proteins .

Methodological and Data Analysis Questions

Q. How do hydrogenation methods influence the synthesis of piperidinyl-containing intermediates?

Pyridine-to-piperidine reduction often employs PtO₂ or Pd/C under H₂. For example, hydrogenating methyl 2-vinylpyridine-6-carboxylate with PtO₂ yields 2-ethylpiperidine-6-carboxylate. Catalyst choice and pressure (1–3 atm) affect selectivity and yield .

Q. How can researchers resolve contradictions in reaction outcomes when varying reagent stoichiometry?

Systematic Design of Experiments (DoE) is recommended. For instance, in C-8 allylation, varying allylmagnesium bromide equivalents (1.00–3.00) revealed that ≤2.00 equivalents minimize isomerization. Reaction monitoring via TLC or in situ NMR can identify optimal conditions .

Q. What strategies ensure purity in multi-step purine syntheses?

- Chromatography : Use silica gel columns with gradient elution (hexane/ethyl acetate).

- Crystallization : Recrystallize intermediates from H₂O/DCM mixtures to remove polar impurities.

- Spectroscopic tracking : Monitor functional groups via IR (e.g., C=O at 1689 cm⁻¹) and ¹H NMR (allyl protons at δ 5.0–6.0 ppm) .

Properties

CAS No. |

105823-94-7 |

|---|---|

Molecular Formula |

C18H22N6 |

Molecular Weight |

322.4 g/mol |

IUPAC Name |

8-(5-ethylpyridin-2-yl)-2-methyl-6-piperidin-1-yl-7H-purine |

InChI |

InChI=1S/C18H22N6/c1-3-13-7-8-14(19-11-13)16-22-15-17(23-16)20-12(2)21-18(15)24-9-5-4-6-10-24/h7-8,11H,3-6,9-10H2,1-2H3,(H,20,21,22,23) |

InChI Key |

QGXTYIONYZQPQR-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CN=C(C=C1)C2=NC3=C(N2)C(=NC(=N3)C)N4CCCCC4 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.